N-Benzyl-1,4-benzenediamine dihydrochloride
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Overview
Description
N-Benzyl-1,4-benzenediamine dihydrochloride is a chemical compound with the molecular formula C13H16Cl2N2 and a molecular weight of 271.192. It is a derivative of 1,4-phenylenediamine, where a benzyl group is attached to one of the nitrogen atoms. This compound is often used in scientific research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,4-benzenediamine dihydrochloride typically involves the reaction of 1,4-phenylenediamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1,4-benzenediamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Benzyl-1,4-benzenediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-1,4-benzenediamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, leading to various biochemical effects. The compound can modulate enzymatic activity and influence cellular pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
1,4-Phenylenediamine dihydrochloride: A simpler derivative without the benzyl group.
N,N-Dimethyl-1,4-phenylenediamine dihydrochloride: Contains two methyl groups instead of a benzyl group.
N-Dodecyl-N-methyl-1,4-phenylenediamine dihydrochloride: Contains a long alkyl chain for enhanced hydrophobic interactions.
Uniqueness
N-Benzyl-1,4-benzenediamine dihydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its simpler counterparts .
Properties
CAS No. |
17272-84-3 |
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Molecular Formula |
C13H15ClN2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
4-N-benzylbenzene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C13H14N2.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9,15H,10,14H2;1H |
InChI Key |
DCQAEGWLXWRTRU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)N.Cl.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)N.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
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